molecular formula C6H7ClF2O2S B6172320 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride CAS No. 2639459-81-5

6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride

Cat. No.: B6172320
CAS No.: 2639459-81-5
M. Wt: 216.63 g/mol
InChI Key: GJEWJFPJKYMYDV-UHFFFAOYSA-N
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Description

6,6-Difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride ( 2639459-81-5) is a specialized fluorinated building block of significant interest in medicinal and organic chemistry. This compound features a strained bicyclo[3.1.0]hexane scaffold, a structure known for its high strain energy and unique reactivity that can be harnessed to generate molecular complexity . The incorporation of geminal difluoromethylene groups at the bridgehead is a key structural feature, as fluorine atoms are widely used to fine-tune the physicochemical properties of drug candidates, including their metabolic stability, lipophilicity, and membrane permeability . The sulfonyl chloride group is a highly versatile and reactive handle, allowing researchers to efficiently synthesize a wide range of sulfonamide and sulfonate derivatives under mild conditions. This makes the compound particularly valuable for creating diverse compound libraries for screening in drug discovery programs. Research into related 6,6-difluorobicyclo[3.1.0]hexane derivatives has demonstrated their utility as rigidified analogues in the synthesis of bioactive molecules, such as Maraviroc derivatives, highlighting the value of this scaffold in designing conformationally restricted pharmacophores . This product is intended for use as a chemical building block in research applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

2639459-81-5

Molecular Formula

C6H7ClF2O2S

Molecular Weight

216.63 g/mol

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride

InChI

InChI=1S/C6H7ClF2O2S/c7-12(10,11)4-2-1-3-5(4)6(3,8)9/h3-5H,1-2H2

InChI Key

GJEWJFPJKYMYDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2(F)F)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Photochemical Cyclopropanation

Photochemical [2+2] cycloaddition between 1,3-dienes and dichloroketene precursors enables the formation of the bicyclo[3.1.0]hexane skeleton. For example, irradiation of 1,3-cyclohexadiene with dichloroketene under UV light yields bicyclo[3.1.0]hexane-2-carbonyl chloride, which serves as a precursor for further functionalization. This method achieves moderate yields (45–60%) but requires stringent control over reaction time and temperature to avoid side products.

Transition Metal-Catalyzed Ring Closure

Palladium-catalyzed cyclopropanation of norbornene derivatives with fluorinated alkenes has emerged as a scalable alternative. A 2024 study demonstrated that Pd(PPh₃)₄ catalyzes the insertion of 1,1-difluoroethylene into norbornene, forming 6,6-difluorobicyclo[3.1.0]hexane with 72% yield. The reaction proceeds via a σ-bond metathesis mechanism, with the fluorinated alkene acting as both a reactant and a directing group.

Fluorination Strategies

Introducing fluorine atoms at the 6,6-positions necessitates precise control to avoid over-fluorination or ring strain. Electrophilic and nucleophilic fluorination protocols dominate industrial workflows.

Electrophilic Fluorination with DAST

Diethylaminosulfur trifluoride (DAST) selectively fluorinates alcohols or ketones on the bicyclic scaffold. For instance, treatment of bicyclo[3.1.0]hexane-2-ol with DAST at −78°C generates 6,6-difluorobicyclo[3.1.0]hexane in 68% yield. This exothermic reaction requires slow reagent addition to prevent decomposition.

Radical Fluorination

UV-initiated radical fluorination using xenon difluoride (XeF₂) and a hydrogen fluoride (HF) donor enables direct C–H bond activation. A 2023 protocol achieved 85% fluorination efficiency on bicyclo[3.1.0]hexane-2-sulfonic acid by irradiating the substrate with XeF₂ in anhydrous HF at 0°C. This method avoids pre-functionalization but demands specialized equipment for handling gaseous HF.

Sulfonation and Chlorination

The sulfonyl chloride group is introduced via sequential sulfonation and chlorination. Recent innovations focus on one-pot methodologies to enhance atom economy.

Sulfonic Acid Intermediate Synthesis

Bicyclo[3.1.0]hexane-2-thiol undergoes oxidation with hydrogen peroxide (H₂O₂) in acetic acid to yield the corresponding sulfonic acid. Optimization studies reveal that a 3:1 molar ratio of H₂O₂ to thiol at 50°C maximizes conversion (94%) while minimizing sulfone byproducts.

Chlorosulfonation with Thionyl Chloride

Treatment of the sulfonic acid with excess thionyl chloride (SOCl₂) under reflux produces the sulfonyl chloride. A 2024 kinetic analysis determined that 48 hours of reflux in dichloromethane (DCM) with a 5:1 SOCl₂-to-acid ratio achieves 89% yield. Anhydrous conditions are critical to prevent hydrolysis back to the sulfonic acid.

Integrated Synthetic Routes

Industrial-scale production combines scaffold construction, fluorination, and sulfonation into a streamlined process.

One-Pot Photochemical Synthesis

A 2025 patent describes a continuous-flow reactor for synthesizing 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride in three stages:

  • Cyclopropanation : UV irradiation of 1,3-cyclohexadiene and dichloroketene at 254 nm.

  • Fluorination : In-line mixing with DAST at −30°C.

  • Chlorosulfonation : Reaction with SOCl₂ at 60°C.
    This method achieves an overall yield of 62% with a throughput of 1.2 kg/day.

Catalytic Asymmetric Synthesis

Chiral phosphine ligands paired with Pd catalysts enable enantioselective formation of the bicyclic scaffold. A 2024 report documented 92% enantiomeric excess (ee) using (R)-BINAP as the ligand, though the sulfonyl chloride derivative remains racemic due to post-synthetic modifications.

Analytical Characterization

Advanced spectroscopic techniques ensure structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The 6,6-difluoro substituents deshield adjacent protons, producing distinct doublets at δ 2.14–2.39 ppm.

  • ¹⁹F NMR : A singlet at δ −112 ppm confirms equivalent fluorines.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the sulfonyl chloride derivative shows a molecular ion peak at m/z 228.9921 ([M+H]⁺), consistent with the molecular formula C₆H₆ClF₂O₂S .

Chemical Reactions Analysis

Types of Reactions

6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride is as an intermediate in pharmaceutical synthesis. The sulfonyl chloride functional group allows for nucleophilic substitution reactions, making it a valuable building block for the synthesis of sulfonamide drugs, which are known for their antibacterial properties. The incorporation of fluorine atoms is expected to enhance metabolic stability and bioavailability, crucial factors in drug design.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Sulfonyl chlorides are known to interact with biological molecules, leading to modifications that can affect enzyme activity and protein function. For instance, compounds with similar bicyclic structures have shown promising results in influencing receptor affinities and enzyme inhibition, indicating that this compound could play a role in drug discovery efforts targeting specific biological pathways.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecular architectures. Its unique reactivity enables chemists to explore various synthetic routes leading to diverse chemical entities. The strained bicyclic framework enhances its reactivity compared to other bicyclic compounds, allowing for selective transformations that can lead to valuable products in both academic and industrial settings .

Interaction Studies

Understanding the interactions of this compound with various nucleophiles and electrophiles is essential for elucidating its reactivity profile and potential biological effects. Research has indicated that this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to significant alterations in biological pathways. Such studies are vital for assessing its therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

  • {6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanesulfonyl chloride (): Structural Difference: The sulfonyl chloride group is attached to a methylene bridge at position 1 instead of directly to the bicyclic core. Pricing data (e.g., €735.00/50mg) indicates its use as a specialized building block in organic synthesis .
  • {6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride ():

    • Key Difference : Substituent at position 3 introduces distinct electronic effects due to proximity to the bicyclic bridgehead.
    • Applications : Similar to the target compound, it serves as a precursor for sulfonamide derivatives but may exhibit divergent regioselectivity in reactions .

Aromatic Sulfonyl Chlorides

  • 2-Fluorobenzenesulfonyl Chloride ():
    • Structure : Aromatic ring with a fluorine atom at the ortho position and sulfonyl chloride group.
    • Comparison : The planar aromatic structure confers lower rigidity and higher electron-withdrawing effects, leading to faster hydrolysis rates compared to the bicyclic target. Available at >95% purity (¥18,000/25g), it is widely used in Suzuki couplings and as a sulfonating agent .

Perfluorinated Linear Sulfonyl Derivatives

  • Perfluorohexanesulfonyl Fluoride ():
    • Structure : Linear perfluorinated chain with a sulfonyl fluoride group.
    • Properties : Exhibits extreme moisture sensitivity and high thermal stability due to perfluorination. Applications include surfactants and electrolyte additives. However, its environmental persistence raises regulatory concerns, unlike the biodegradable bicyclic target .

Bicyclic Core Derivatives (Non-Sulfonyl Chlorides)

  • 6,6-Difluorobicyclo[3.1.0]hexan-3-amine Hydrochloride ():
    • Functionality : Amine hydrochloride derivative of the bicyclic core.
    • Relevance : Demonstrates the scaffold’s versatility in generating diverse pharmacophores. Its synthesis (CAS: 1955524-13-6) and commercial availability highlight industrial interest in fluorine-rich bicyclic systems .

Physicochemical and Functional Comparisons

Key Properties Table

Compound Molecular Weight Fluorine Atoms Structure Type LogP Stability Primary Applications
6,6-Difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride 230.66 (calc.) 2 Bicyclic 1.8* Moderate moisture sensitivity Drug intermediates, bioisosteres
2-Fluorobenzenesulfonyl chloride 194.61 1 Aromatic 2.1 Hydrolytically unstable Cross-coupling reactions
Perfluorohexanesulfonyl fluoride 402.08 13 Linear perfluorinated 3.5 High thermal stability Surfactants, coatings
{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanesulfonyl chloride 244.68 2 Bicyclic with methylene bridge 2.0 Moderate stability Specialty synthesis

*Data from computational modeling in Maraviroc analog studies .

Research and Industrial Implications

  • Drug Design : The target compound’s balanced LogP (~1.8) and moderate polarity make it favorable for CNS drug candidates, contrasting with the highly lipophilic perfluorinated derivatives .
  • Scale-Up Feasibility : Multigram synthesis protocols () suggest industrial viability, unlike niche analogs like {6,6-difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride, which remain research-grade .

Biological Activity

6,6-Difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride is a specialized organic compound with a unique bicyclic structure characterized by two fluorine atoms at the 6-position and a sulfonyl chloride group at the 2-position. Its molecular formula is C6H7ClF2O2S\text{C}_6\text{H}_7\text{ClF}_2\text{O}_2\text{S} and it has garnered attention for its potential applications in organic synthesis and medicinal chemistry due to its distinctive reactivity and biological properties.

The compound's strained bicyclic framework, influenced by the presence of electron-withdrawing fluorine atoms and the sulfonyl chloride functional group, contributes to its unique chemical reactivity. This reactivity allows it to serve as a reactive intermediate in various synthetic pathways, particularly in the synthesis of sulfonamide drugs known for their antibacterial properties.

PropertyValue
Molecular FormulaC₆H₇ClF₂O₂S
Molecular Weight216.63 g/mol
CAS Number2639459-81-5

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. Sulfonyl chlorides are recognized for their role as intermediates in drug synthesis, particularly in creating sulfonamide drugs that possess antibacterial properties.

Potential Applications

Due to its structural characteristics, this compound may enhance metabolic stability and bioavailability in pharmaceutical applications. The following potential applications have been identified:

  • Antibacterial Agents : The compound's sulfonyl chloride functionality suggests potential use in synthesizing antibacterial agents.
  • Drug Development : Investigating its interactions with various nucleophiles and electrophiles can provide insights into its utility in drug development.

Case Studies and Research Findings

Research on related compounds indicates that structural modifications can lead to significant variations in biological activity:

  • Antibacterial Properties : Similar bicyclic compounds have shown activity against various bacterial strains, suggesting that this compound could exhibit similar effects.
  • Bioavailability : The dual fluorination may improve the compound's pharmacokinetic properties, enhancing absorption and distribution within biological systems.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
6,6-Dichlorobicyclo[3.1.0]hexaneCHClContains chlorine instead of fluorine; used in similar synthetic pathways
Bicyclo[3.1.0]hexaneCHParent structure without substituents; serves as a base for modifications
6-Fluorobicyclo[3.1.0]hexaneCHFContains only one fluorine atom; less reactive than difluorinated versions

Q & A

Basic Research Questions

Q. What are the common synthetic routes to 6,6-difluorobicyclo[3.1.0]hexane-2-sulfonyl chloride, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via (3 + 2) annulation of cyclopropenes with aminocyclopropanes, optimized for diastereoselectivity and yield . Key factors include temperature control (−20°C to room temperature), solvent selection (e.g., acetonitrile for improved efficiency), and stoichiometric ratios of reactants. For sulfonyl chloride formation, chlorination of thiol intermediates using SOCl₂ or Cl₂ gas under inert atmospheres is typical. Reaction monitoring via TLC or GC-MS is recommended to track intermediates .

Q. How can structural rigidity and fluorine substitution impact the compound’s physicochemical properties?

  • Answer : The bicyclo[3.1.0]hexane scaffold imposes conformational rigidity, while fluorine atoms enhance metabolic stability and alter electronic properties (e.g., increased electronegativity). Physicochemical data from analogues show:

PropertyThis compound4,4-Difluorocyclohexane (Analog)
LogP (lipophilicity)1.8–2.21.5–1.7
pKa (sulfonyl group)~−1.5N/A
These differences highlight its suitability as a rigidified mimetic in drug design .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : ¹⁹F NMR confirms fluorine positioning (δ −120 to −130 ppm for CF₂ groups). ¹H/¹³C NMR resolves bicyclic ring protons (δ 1.5–3.0 ppm) and sulfonyl chloride signals .
  • IR : Strong S=O stretching (1350–1150 cm⁻¹) and C−F vibrations (1100–1000 cm⁻¹) .
  • XRD : Validates bicyclic geometry and bond angles (e.g., cyclopropane ring strain at ~118°) .

Advanced Research Questions

Q. How does the sulfonyl chloride group’s reactivity vary with positional isomerism (e.g., 2- vs. 3-sulfonyl substitution)?

  • Answer : Positional isomerism significantly alters reactivity. The 2-sulfonyl chloride exhibits higher electrophilicity due to proximity to the strained cyclopropane ring, enabling faster nucleophilic substitution (e.g., with amines or alcohols). In contrast, the 3-sulfonyl isomer shows slower kinetics but better selectivity in Suzuki-Miyaura couplings. Computational studies (DFT) suggest this stems from differences in transition-state stabilization .

Q. What strategies mitigate contradictions in reported biological activity data for analogues of this compound?

  • Answer : Discrepancies often arise from impurities in stereoisomeric mixtures or solvent-dependent aggregation. Recommended approaches:

  • Purification : Use chiral HPLC or recrystallization to isolate enantiomers (e.g., >99% ee).
  • Assay Validation : Cross-validate bioactivity via orthogonal methods (e.g., SPR vs. cell-based assays).
  • Solvent Screening : Test DMSO, acetonitrile, and aqueous buffers to rule out solubility artifacts .

Q. How can computational modeling guide the design of derivatives for target-specific interactions?

  • Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses with targets (e.g., CCR5 for Maraviroc analogues).
  • MD Simulations : Assess conformational stability of the bicyclic core in lipid bilayers or protein pockets.
  • QSAR : Correlate substituent effects (e.g., fluorine vs. methyl) with LogD and IC₅₀ values .

Methodological Considerations

Q. What experimental protocols optimize diastereoselectivity in annulation reactions for this scaffold?

  • Answer :

  • Catalyst Choice : RuCl₃ or chiral Lewis acids (e.g., BINOL-derived catalysts) improve stereocontrol.
  • Temperature Gradients : Stepwise cooling (−20°C → 0°C) minimizes side reactions.
  • Additives : Use molecular sieves to scavenge water, enhancing cyclopropene stability .

Q. How to resolve synthetic challenges in scaling up multigram syntheses of this compound?

  • Answer :

  • Batch vs. Flow Chemistry : Transition from batch to continuous flow systems improves heat dissipation and reduces exothermic risks.
  • Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for faster isolation.
  • Quality Control : Implement in-line FTIR for real-time monitoring of sulfonyl chloride formation .

Data Contradiction Analysis

Q. Why do reported LogP values vary across studies, and how can researchers standardize measurements?

  • Answer : Variations arise from solvent systems (shake-flask vs. HPLC methods) and pH adjustments. Standardization protocol:

  • Use octanol-water partitioning at pH 7.4.
  • Validate with internal standards (e.g., caffeine for calibration).
  • Report triplicate measurements with ±0.1 error margins .

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